But-1-ene;palladium(2+);tritert-butylphosphane;chloride
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Overview
Description
Chloro(crotyl)(tri-tert-butylphosphine)palladium(II): is an organometallic compound with the molecular formula C16H34ClPPd and a molecular weight of 399.29 g/mol . This compound is a palladium complex that features a crotyl ligand and a tri-tert-butylphosphine ligand, making it a versatile catalyst in various organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) typically involves the reaction of tri-tert-butylphosphine with a palladium precursor in the presence of a crotyl ligand. One common method involves the use of a glovebox under an inert nitrogen atmosphere. The reaction mixture, containing tri-tert-butylphosphine and a palladium precursor, is stirred at room temperature for about 30 minutes .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of specialized equipment to maintain an inert atmosphere and precise temperature control is crucial to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is known to participate in various types of reactions, including:
Oxidation and Reduction: It can undergo oxidative addition and reductive elimination reactions, which are fundamental in many catalytic cycles.
Substitution: The compound can undergo ligand substitution reactions, where the crotyl or chloro ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidative Addition: Often involves the use of aryl halides and bases such as phosphates or carbonates.
Reductive Elimination: Typically occurs under mild conditions, often at room temperature.
Substitution Reactions: Can be facilitated by using various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .
Scientific Research Applications
Chemistry: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is widely used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions . These reactions are essential for forming carbon-carbon bonds in organic synthesis.
Biology and Medicine: While its direct applications in biology and medicine are less documented, the compound’s role in synthesizing complex organic molecules can indirectly contribute to the development of pharmaceuticals and biologically active compounds .
Industry: In the industrial sector, this palladium complex is used in the production of fine chemicals and advanced materials. Its catalytic properties make it valuable in processes that require high efficiency and selectivity .
Mechanism of Action
The mechanism of action for Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) primarily involves its role as a catalyst in various organic reactions. The palladium center facilitates the formation and breaking of chemical bonds through oxidative addition, transmetalation, and reductive elimination steps . These steps are crucial in cross-coupling reactions, where the palladium complex helps to form new carbon-carbon bonds .
Comparison with Similar Compounds
- Chloro(allyl)(tri-tert-butylphosphine)palladium(II)
- Chloro(benzyl)(tri-tert-butylphosphine)palladium(II)
- Chloro(crotyl)(tri-tert-butylphosphine)nickel(II)
Uniqueness: Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) is unique due to its specific ligand combination, which provides distinct steric and electronic properties. This uniqueness allows it to participate in a wide range of catalytic reactions with high efficiency and selectivity .
Properties
Molecular Formula |
C16H34ClPPd |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
but-1-ene;palladium(2+);tritert-butylphosphane;chloride |
InChI |
InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1 |
InChI Key |
OSYVQMVMDNMXNI-UHFFFAOYSA-M |
Canonical SMILES |
C[CH-]C=C.CC(C)(C)P(C(C)(C)C)C(C)(C)C.[Cl-].[Pd+2] |
Origin of Product |
United States |
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